molecular formula C13H17NO5 B2524177 5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]furan-2-carboxylic acid CAS No. 2490432-96-5

5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]furan-2-carboxylic acid

Cat. No.: B2524177
CAS No.: 2490432-96-5
M. Wt: 267.281
InChI Key: YJRUKKHNDYVCGC-UHFFFAOYSA-N
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Description

5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]furan-2-carboxylic acid is a complex organic compound with a unique structure that includes a furan ring and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]furan-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the furan ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling of the cyclopropyl and furan moieties: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, to link the two fragments together.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Corresponding alcohol or aldehyde.

    Substitution: Free amine.

Scientific Research Applications

5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]furan-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Lacks the cyclopropyl and Boc-protected amine groups.

    Cyclopropylamine: Lacks the furan ring and carboxylic acid group.

    Boc-protected amines: Similar in having the Boc protecting group but differ in the rest of the structure.

Uniqueness

5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]furan-2-carboxylic acid is unique due to the combination of the furan ring, cyclopropyl group, and Boc-protected amine. This combination imparts specific chemical properties and reactivity that are not found in simpler analogs.

Properties

IUPAC Name

5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-12(2,3)19-11(17)14-13(6-7-13)9-5-4-8(18-9)10(15)16/h4-5H,6-7H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRUKKHNDYVCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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